Dipentyl ether
Overview
Description
Dipentyl ether, also known as 1,1-Dipentyl ether or DPeE, is an aliphatic diether . It is formed as one of the major products during the dehydration of pentan-1-ol .
Synthesis Analysis
The synthesis of Dipentyl ether involves a modification of the Williamson ether synthesis, where the reaction of phenol and bromobenzene occurs in the presence of base and a catalytic amount of copper .Molecular Structure Analysis
Dipentyl ether has a linear formula of [CH3(CH2)4]2O . Its molecular weight is 158.28 .Chemical Reactions Analysis
Ethers, including Dipentyl ether, undergo cleavage of the C–O bond when using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Physical And Chemical Properties Analysis
Dipentyl ether has a density of 0.785g/mLat 25°C (lit.) . Its melting point is -69°C (lit.) and boiling point is 187-188°C (lit.) . It is insoluble in water .Scientific Research Applications
Chemical Synthesis
Dipentyl ether is used in chemical synthesis as a solvent due to its stability and low reactivity . It’s often used in reactions that require an inert atmosphere.
Dehydration of Pentan-1-ol
Dipentyl ether is formed as one of the major products during the dehydration of pentan-1-ol . This reaction is an important process in organic chemistry, particularly in the production of alcohols and ethers.
Binary Mixtures with Imidazole Derivatives
Dipentyl ether has been used to compose binary mixtures with various imidazole derivatives . The solid-liquid equilibrium (SLE) of these binary mixtures have been evaluated by a dynamic method . This research can be useful in the development of new materials and processes in chemical engineering.
Material Science
In material science, Dipentyl ether is used as a solvent in the preparation of materials such as polymers and resins . Its low reactivity and high boiling point make it ideal for these applications.
Pharmaceuticals
While specific applications of Dipentyl ether in pharmaceuticals are not widely documented, ethers in general are used in pharmaceuticals as solvents and as intermediates in the synthesis of active pharmaceutical ingredients .
Safety Testing
Due to its flammability, Dipentyl ether is often used in safety testing. Its flash point is 57 °C , making it a good candidate for testing fire safety measures and equipment.
Safety and Hazards
Mechanism of Action
Mode of Action
It is formed as one of the major products during the dehydration of pentan-1-ol . .
Biochemical Pathways
Ethers in general are known to undergo cleavage reactions in the presence of strong acids
Pharmacokinetics
Its physical properties, such as a boiling point of 187-188 °C and a density of 0.785 g/mL at 25 °C , suggest that it might have low water solubility and could be distributed in the body through lipophilic compartments.
properties
IUPAC Name |
1-pentoxypentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-3-5-7-9-11-10-8-6-4-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPDRZXCEAKHHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022105 | |
Record name | Pentyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dipentyl ether | |
CAS RN |
693-65-2 | |
Record name | Pentyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=693-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-Amyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dipentyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6571 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentane, 1,1'-oxybis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dipentyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.689 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-AMYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G19C1NH3E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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